1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methoxy-
Description
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methoxy- (hereafter referred to as CPQ-9A7M), is a cyclopentaquinoline derivative characterized by a fused bicyclic structure combining a cyclopentane ring with a quinoline backbone. The 2,3-dihydro configuration indicates partial saturation of the cyclopentane ring, reducing aromaticity and enhancing conformational flexibility. Key functional groups include an amino (-NH₂) substituent at position 9 and a methoxy (-OCH₃) group at position 5. These groups influence electronic properties, solubility, and biological interactions, making CPQ-9A7M a candidate for multifunctional therapeutic applications, particularly in neuroprotection and oxidative stress mitigation .
Synthesis of CPQ-9A7M involves two-step reactions:
Intermediate Preparation: Alkyl-linked intermediates (e.g., 1a–1h) are synthesized via methods described in prior studies, often using diamine linkers to couple the cyclopentaquinoline core with acid moieties (e.g., 5,6-dichloronicotinic or 3,5-dichlorobenzoic acid) .
Final Derivatization: The intermediates undergo HCl-mediated coupling in methanol/ether to yield hydrochloride salts, achieving yields of 64–86% .
Properties
CAS No. |
53970-67-5 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
7-methoxy-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine |
InChI |
InChI=1S/C13H14N2O/c1-16-8-5-6-12-10(7-8)13(14)9-3-2-4-11(9)15-12/h5-7H,2-4H2,1H3,(H2,14,15) |
InChI Key |
JBZLIWVDIDZFCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3CCCC3=C2N |
Origin of Product |
United States |
Preparation Methods
Multi-step Condensation and Cyclization Approaches
A common synthetic route involves the condensation of appropriately substituted aminobenzoic acid derivatives or aminobenzaldehydes with cyclic ketones or their derivatives, followed by cyclization to form the fused cyclopentaquinoline core. For example, a typical approach is the condensation of 6-Boc-hydrazinopyridine-3-carboxylic acid derivatives with 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline under controlled conditions to yield the target compound.
This method relies on:
- Formation of the quinoline scaffold via intramolecular cyclization.
- Introduction of the methoxy group through substitution on the aromatic ring prior to cyclization.
- Amination at the 9-position either by direct substitution or by using amino-functionalized precursors.
Friedländer-Type Condensation Variants
The Friedländer condensation, a classical method for quinoline synthesis, has been adapted to synthesize related fused quinoline derivatives. It involves the reaction of o-aminoaryl carbonyl compounds with ketones or aldehydes to form quinoline rings. Variants of this method have been used to construct cyclopenta-fused quinolines by selecting cyclopentanone or its analogs as the ketone component.
- The reaction typically proceeds under acidic or basic catalysis.
- Phosphorus pentoxide and N,N-dimethylcyclohexylamine have been used as reagents to promote cyclization and dehydration steps.
- Yields vary depending on substituents and reaction conditions but can be optimized by solvent choice and temperature control.
Multicomponent Domino Reactions Catalyzed by Copper Systems
Recent advances include eco-efficient one-pot multicomponent domino reactions catalyzed by copper sulfate and D-glucose in water-ethanol mixtures. This green chemistry approach allows the direct synthesis of substituted quinolines from 2-bromoaromatic aldehydes or ketones, sodium azide, and 1,3-diketones.
- The protocol involves sequential nucleophilic aromatic substitution, reduction, and heteroannulation.
- Potassium hydroxide is used as a strong base to promote dehydrative cyclization.
- Reaction conditions are mild (around 90 °C) and yield quinoline derivatives in excellent yields (86–95%).
- Although this method has been demonstrated for various quinolines, adaptation to 1H-Cyclopenta(b)quinoline derivatives requires suitable substrates bearing cyclopentane rings.
Detailed Preparation Method Example
Based on the literature synthesis of related compounds and the limited direct reports on 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methoxy-, a representative synthetic sequence is as follows:
Comparative Analysis with Related Compounds
| Compound | Synthetic Route Highlights | Functional Group Differences | Biological Implications |
|---|---|---|---|
| 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methoxy- | Multi-step condensation and cyclization; amino and methoxy introduction | Amino at 9-position, methoxy at 7-position | Acetylcholinesterase inhibition, anti-inflammatory potential |
| 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | Similar scaffold; carboxylic acid substitution | Carboxylic acid instead of amino group | Different chemical reactivity and solubility |
| 2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-ylamine | More saturated ring system | Saturated cyclopentane ring, amino group | Potential for cognitive disorder treatment |
Research Findings and Notes
- The 2,3-dihydro-1H-cyclopenta[b]quinoline moiety is a promising scaffold for enzyme inhibition, particularly fructose-1,6-bisphosphatase inhibitors, indicating its utility in medicinal chemistry.
- The amino and methoxy functional groups significantly influence the compound’s binding affinity and biological activity.
- Eco-friendly synthesis methods using copper catalysis provide scalable routes but require substrate optimization for this specific compound class.
- Purification by chromatography is critical due to the complexity and potential side reactions in multi-step syntheses.
Chemical Reactions Analysis
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.
Substitution: The amino and methoxy groups in the compound make it susceptible to nucleophilic substitution reactions, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methoxy- involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in its potential therapeutic applications for neurodegenerative diseases.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs.
- Ring Saturation : Hexahydro derivatives (e.g., CAS 887353-47-7) exhibit full saturation, increasing solubility but reducing π-π stacking capacity compared to CPQ-9A7M’s partially saturated structure .
- Substituent Bulk : The 9-phenyl group in CAS 183373-91-3 introduces steric hindrance, which may limit access to hydrophobic binding pockets compared to CPQ-9A7M’s smaller -NH₂ group .
Pharmacological Profiles
Key Observations:
- Hybrid Systems : CPQ-9A7M’s derivatives (e.g., dichloronicotinic/dichlorobenzoic acid hybrids) show dual cholinesterase inhibition and antioxidant activity, outperforming simpler analogs like CAS 18528-78-4, which lack acid moieties .
- Acridine Hybrids : Compounds like 3b–3d (acridine-carboxamide-CPQ hybrids) exhibit stronger DNA intercalation due to the planar acridine ring, a feature absent in CPQ-9A7M .
Biological Activity
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methoxy- is a complex organic compound belonging to the quinoline family. Its unique structure features a cyclopenta ring fused to a quinoline core, along with amino and methoxy functional groups. This compound has gained attention in various scientific fields due to its potential biological activities, particularly as an acetylcholinesterase inhibitor and for its anti-inflammatory and anticancer properties.
| Property | Value |
|---|---|
| CAS No. | 53970-67-5 |
| Molecular Formula | C13H14N2O |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | 7-methoxy-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine |
| InChI Key | JBZLIWVDIDZFCY-UHFFFAOYSA-N |
Biological Activity
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methoxy- exhibits several notable biological activities:
1. Acetylcholinesterase Inhibition
The compound has been studied for its potential role as an acetylcholinesterase inhibitor, which is significant in the treatment of neurodegenerative diseases such as Alzheimer’s. By inhibiting this enzyme, the compound can enhance cholinergic transmission, potentially improving cognitive functions in affected individuals .
2. Anticancer and Anti-inflammatory Properties
Research has indicated that derivatives of this compound may possess anticancer properties. For instance, studies have shown that modifications to the quinoline structure can lead to compounds with significant cytotoxic activity against various cancer cell lines . Additionally, its anti-inflammatory effects are being explored for potential therapeutic applications .
3. Inhibition of Fructose-1,6-bisphosphatase (F16BPase)
The compound's structural motif has been identified as a suitable scaffold for synthesizing potent inhibitors of F16BPase, which plays a crucial role in gluconeogenesis and could have implications for metabolic disorders such as diabetes .
The mechanism of action primarily involves the interaction of the compound with specific molecular targets:
- Acetylcholinesterase Inhibition : The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic signaling.
- F16BPase Inhibition : The structural characteristics allow it to effectively inhibit F16BPase activity, thereby influencing metabolic pathways related to glucose metabolism.
Case Studies and Research Findings
Several studies have investigated the biological activity of 1H-Cyclopenta(b)quinoline derivatives:
- Study on Acetylcholinesterase Inhibition : A study published in Bioorganic & Medicinal Chemistry demonstrated that certain derivatives exhibited significant inhibition of acetylcholinesterase activity, suggesting their potential utility in treating Alzheimer’s disease.
- Anticancer Activity Assessment : Research conducted on modified quinoline compounds indicated that some derivatives showed promising cytotoxic effects against human cancer cell lines, highlighting their potential as anticancer agents .
- Metabolic Pathway Modulation : Investigations into F16BPase inhibitors derived from this compound revealed their capability to modulate gluconeogenesis, presenting new avenues for diabetes treatment .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1H-cyclopenta(b)quinoline derivatives, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves reductive cyclization of nitro precursors. For example, describes the synthesis of a structurally similar compound (2,3-dihydro-3-(9-hydroxy-9-fluorenyl)-1H-cyclopenta[b]quinoline) via hydrolysis and recrystallization, achieving 59% yield after three purification steps. Key parameters include solvent choice (e.g., chloroform-petroleum ether for crystallization) and reaction time (2 hours for hydrolysis). For amino-substituted derivatives, Fe/HCl-mediated reduction of nitro groups (as in ) may improve efficiency, though steric hindrance from the methoxy group requires optimization of temperature and stoichiometry .
Q. How can spectroscopic techniques (NMR, IR) distinguish positional isomers in this compound class?
- Methodological Answer : The methoxy group at position 7 generates distinct splitting patterns in -NMR due to coupling with adjacent protons. Infrared spectroscopy (IR) can identify secondary amine vibrations (~3350 cm) and methoxy C-O stretching (~1250 cm). highlights IR spectral data (ν 2.95 µm) for carbonyl groups in related compounds, while provides SMILES strings and InChI keys for validating structural assignments via computational tools .
Q. What biological activities are associated with 9-amino-substituted quinolines, and how are these assays designed?
- Methodological Answer : 9-Amino derivatives often exhibit enzyme inhibition or receptor modulation. identifies alkaloids like this compound in Peganum harmala with potential anti-tubercular properties. Assays typically involve in vitro MIC (Minimum Inhibitory Concentration) testing against Mycobacterium tuberculosis H37Rv, with positive controls like isoniazid. Cell viability assays (e.g., MTT) using HEK-293 or HepG2 cell lines assess cytotoxicity .
Advanced Research Questions
Q. How do computational methods (DFT, docking) predict the interaction of this compound with biological targets?
- Methodological Answer : Density Functional Theory (DFT) optimizes the compound’s geometry for docking studies. ’s correlation-energy functional (based on electron density and kinetic-energy density) can model charge distribution, while reviews quinoline derivatives’ binding to kinase targets. For example, the methoxy group’s electron-donating effects enhance π-π stacking in enzyme active sites. Software like AutoDock Vina or Schrödinger Suite applies force fields (e.g., OPLS-AA) to simulate binding affinities .
Q. What strategies resolve contradictions in reported biological activity data for similar quinolines?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. emphasizes retesting compounds with ≥95% purity (HPLC-validated) across multiple models. For example, a compound showing cytotoxicity in HepG2 but not in MCF-7 cells may indicate tissue-selective effects. Meta-analysis frameworks (e.g., PRISMA) standardize data comparison .
Q. How can retrosynthetic analysis optimize the scalability of this compound’s synthesis?
- Methodological Answer : Retrosynthesis tools (e.g., Synthia, CAS Retrosynthesis Module) deconstruct the molecule into accessible precursors. ’s retrosynthetic analysis for quinoxaline derivatives suggests nitro-group reduction and cyclocondensation as key steps. Scalability challenges include minimizing hazardous solvents (e.g., benzene in ) and replacing them with green alternatives (e.g., cyclopentyl methyl ether) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
